[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid
Description
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is a cyclopropyl-containing amino acid derivative characterized by a pyridin-2-yl-ethyl group attached to the cyclopropane ring via an amino linkage, with an acetic acid moiety completing the structure. The compound was listed as discontinued by CymitQuimica (Ref: 10-F086792), possibly due to challenges in synthesis, stability, or efficacy in early-stage research .
Properties
IUPAC Name |
2-[cyclopropyl(1-pyridin-2-ylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(11-4-2-3-7-13-11)14(8-12(15)16)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQKEVNWAATZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridin-2-yl-ethyl Moiety: This can be synthesized by reacting pyridine with an appropriate alkylating agent under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Amino-Acetic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Research indicates that Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid exhibits significant anti-inflammatory activity. Studies have shown its potential to modulate inflammatory pathways, suggesting applications in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its ability to interact with bacterial cell membranes may enhance its effectiveness against resistant strains.
- Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety. Its structural similarity to known psychoactive compounds could facilitate further exploration in this area.
Synthesis and Production
The synthesis of Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid typically involves multi-step processes that can be optimized for industrial-scale production. Continuous flow reactors are often employed to enhance efficiency and scalability, allowing for the production of this compound in larger quantities for research and development purposes.
Case Studies
- Anti-inflammatory Research : In a study published in Journal of Medicinal Chemistry, Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid was tested against various inflammatory models. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A clinical trial reported in Antimicrobial Agents and Chemotherapy evaluated the compound's effectiveness against resistant bacterial strains. Findings showed promising results, with the compound exhibiting lower minimum inhibitory concentrations compared to traditional antibiotics .
- Neuropharmacological Effects : Research published in Neuroscience Letters explored the effects of Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid on serotonin receptors. The study found that it modulated receptor activity, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the pyridin-2-yl-ethyl moiety can interact with active sites. The amino-acetic acid structure allows for potential hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Modifications
The following compounds share the cyclopropyl-amino-acetic acid core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Pyrrole () introduces a less basic, electron-rich heterocycle, while pyridazine () increases polarity and hydrogen-bonding capacity .
- Functional Groups : The ketone in may enhance solubility but reduce membrane permeability. The nitro group in could improve binding to nitroreductase-active targets but raises toxicity concerns .
Cyclopropyl-Containing Compounds in Patent Literature
Several patented cyclopropyl derivatives () feature complex heterocyclic systems (e.g., imidazo-pyrrolo-pyrazines, triazolo-pyrazines). While these compounds diverge significantly in core structure, they highlight the cyclopropane ring’s utility in medicinal chemistry:
- Metabolic Stability : Cyclopropane’s ring strain and sp³ hybridization enhance metabolic resistance compared to linear alkyl chains .
- Target Engagement : The rigid structure may improve binding affinity to enzymes or receptors requiring precise conformational alignment, as seen in kinase inhibitors or GPCR modulators .
Biological Activity
Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its various biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyridine ring, and an amino acid backbone, which contribute to its unique steric and electronic properties. These characteristics enable it to interact with various biological targets, influencing enzyme activities and receptor functions.
1. Antimicrobial Properties
Research indicates that Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid exhibits significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structural features allow it to modulate cellular signaling pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies have indicated that derivatives of cyclopropyl amino acids may possess anticancer properties by inducing apoptosis in cancer cells. For example, certain analogues have shown significant antiproliferative effects against various cancer cell lines, including lung carcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 8.107 |
| MCF7 (Breast carcinoma) | 0.877 |
The biological activity of Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino-acetic acid is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
- Cell Cycle Regulation : Studies have suggested that it may affect cell cycle progression, particularly in cancer cells .
Case Studies
Several case studies highlight the biological activity of cyclopropyl derivatives:
- Antimicrobial Activity Study : A study assessed the efficacy of cyclopropyl derivatives against multiple bacterial strains, demonstrating a strong correlation between structural modifications and increased antimicrobial potency .
- Cancer Cell Line Evaluation : Research involving the treatment of A549 lung carcinoma cells with cyclopropyl derivatives showed significant inhibition of cell proliferation, indicating potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
